molecular formula C23H18BrN3O2S B4972954 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate

1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate

Cat. No. B4972954
M. Wt: 480.4 g/mol
InChI Key: FPJMYSCHJWPSEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate, also known as BRD3711, is a small-molecule inhibitor that has shown potential in various scientific research applications.

Mechanism of Action

1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate binds to the acetyl-lysine recognition site of the bromodomain of BRD4, preventing its interaction with acetylated histones and transcription factors. This leads to the inhibition of BRD4-mediated transcriptional activation and the suppression of oncogenic gene expression. 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has also been shown to induce the degradation of BRD4 protein, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has been shown to exhibit potent anti-cancer activity in various preclinical models, including leukemia, lymphoma, and solid tumors. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has been shown to improve cardiac function in animal models of heart failure by reducing fibrosis and inflammation.

Advantages and Limitations for Lab Experiments

1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate is a highly selective and potent inhibitor of BRD4, making it a valuable tool for studying the role of BRD4 in various biological processes. Its high potency also allows for the use of lower concentrations, minimizing off-target effects. However, its limited solubility and stability in aqueous solutions may pose challenges for some experiments. In addition, its anti-cancer activity may limit its use in certain studies where cancer cells are not the focus.

Future Directions

For research include the investigation of its efficacy in combination with other cancer therapies, the identification of biomarkers for patient selection, and the development of more potent and selective BRD4 inhibitors. In addition, the role of BRD4 in various physiological and pathological processes, including inflammation and cardiovascular diseases, warrants further investigation.

Synthesis Methods

1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate can be synthesized through a multi-step process that involves the reaction of 4-bromobenzaldehyde with ethyl cyanoacetate, followed by cyclization with ammonia and subsequent reaction with diphenylthiocarbamoyl chloride. The final product is obtained through recrystallization and purification. The synthesis process has been optimized to yield high purity and yield of 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate.

Scientific Research Applications

1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has been shown to be a potent inhibitor of bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extraterminal (BET) protein family. BRD4 plays a critical role in the regulation of gene expression, and its dysregulation has been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases. 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has been shown to selectively inhibit BRD4 activity, leading to the suppression of oncogenic transcriptional programs and the induction of apoptosis in cancer cells.

properties

IUPAC Name

[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diphenylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O2S/c24-16-11-13-19(14-12-16)27-21(28)15-20(22(27)29)30-23(25-17-7-3-1-4-8-17)26-18-9-5-2-6-10-18/h1-14,20H,15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJMYSCHJWPSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SC(=NC3=CC=CC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diphenylcarbamimidothioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.